![molecular formula C15H14N2O3 B2906740 N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide CAS No. 921541-93-7](/img/structure/B2906740.png)
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide” is a compound with the molecular formula C15H14N2O3 . It is closely related to fentanyl, a potent opioid narcotic analgesic . This compound has shown significant roles against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compound (10) was converted to the corresponding phenoxy acid (11) on hydrolysis, and this was coupled with 2-amino-4-(4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish compound (13) .
Molecular Structure Analysis
The molecular structure of “N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide” involves a benzopyrrole, or indole, nucleus. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Scientific Research Applications
Pharmacology
Antiviral and Antimicrobial Applications: Indole derivatives, which include the compound , have been studied for their antiviral and antimicrobial properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be explored for potential use in treating viral infections.
Medicine
Cancer Research: Indole compounds have been found to possess anticancer activities . The structural similarity of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide to these bioactive molecules indicates its potential in cancer research, possibly as a chemotherapeutic agent.
Agriculture
Fungicidal Agents: Research has indicated that indole derivatives can serve as fungicidal agents . Given the agricultural importance of controlling phytopathogenic fungi, the compound could be a candidate for developing new fungicides.
Material Science
Antimicrobial Material Coating: The antimicrobial properties of indole derivatives suggest that N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be used in the development of antimicrobial coatings for materials, which is an area of interest in material science.
Environmental Science
Eco-friendly Pesticides: The environmental impact of pesticides is a significant concern. Indole derivatives have been considered for the development of environmentally friendly pesticides due to their biological activities . This compound could contribute to the creation of green pesticides that are less harmful to the environment.
Biochemistry
Enzyme Inhibition: Indole derivatives have been explored for their role in enzyme inhibition, which is crucial in understanding various biochemical pathways . N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide could be valuable in studying enzyme-related processes and diseases.
Mechanism of Action
Target of Action
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPOCMVORFFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.